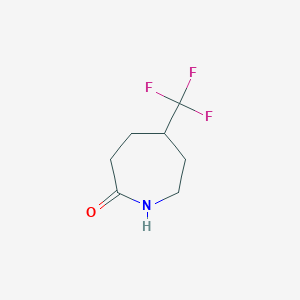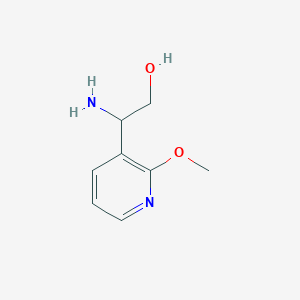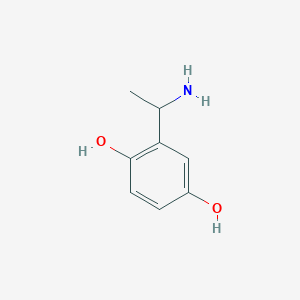
2-(1-Aminoethyl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)benzene-1,4-diol, also known as dopamine, is a significant organic compound that plays a crucial role in both biological and chemical processes. It is a catecholamine neurotransmitter that is involved in many functions of the brain, including motivation, reward, and motor control. Its chemical structure consists of a benzene ring with two hydroxyl groups and an aminoethyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
-
Biosynthesis: : In biological systems, dopamine is synthesized from the amino acid tyrosine. The process involves two main steps:
Hydroxylation of Tyrosine: Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase.
Decarboxylation of L-DOPA: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase to form dopamine.
-
Chemical Synthesis: : In the laboratory, dopamine can be synthesized through several methods:
Reduction of 3,4-Dihydroxyphenylacetone: This involves the reduction of 3,4-dihydroxyphenylacetone using sodium borohydride or other reducing agents to yield dopamine.
Amination of Catechol: Catechol can be aminated using ethylamine in the presence of a catalyst to produce dopamine.
Industrial Production Methods
Industrial production of dopamine typically involves the fermentation of genetically modified microorganisms that express the necessary enzymes for dopamine biosynthesis. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form melanin.
Reduction: Dopamine can be reduced to form 3,4-dihydroxyphenylethylamine.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Dopamine Quinone: Formed through oxidation.
3,4-Dihydroxyphenylethylamine: Formed through reduction.
Substituted Dopamine Derivatives: Formed through substitution reactions.
科学的研究の応用
Chemistry
In chemistry, dopamine is used as a precursor for the synthesis of various pharmaceuticals and as a reagent in organic synthesis. Its ability to undergo oxidation and reduction makes it a versatile compound in chemical reactions.
Biology
Dopamine is a critical neurotransmitter in the brain, involved in regulating mood, motivation, and motor control. It is studied extensively in neuroscience to understand its role in neurological disorders such as Parkinson’s disease and schizophrenia.
Medicine
In medicine, dopamine is used as a drug to treat certain conditions such as heart failure and shock. It is also used in the treatment of Parkinson’s disease to replenish dopamine levels in the brain.
Industry
In the industrial sector, dopamine is used in the production of polymers and as a stabilizer in various chemical processes. Its antioxidant properties make it useful in preventing oxidation in industrial applications.
作用機序
Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors located on the surface of neurons. There are five main types of dopamine receptors (D1-D5), each with distinct functions. Upon binding to these receptors, dopamine activates intracellular signaling pathways that influence various physiological processes, including neurotransmission, hormone release, and cellular metabolism.
類似化合物との比較
Similar Compounds
Norepinephrine: Another catecholamine neurotransmitter with similar structure but an additional hydroxyl group on the side chain.
Epinephrine: Similar to norepinephrine but with a methyl group attached to the nitrogen atom.
Serotonin: A neurotransmitter with a different structure but similar functions in mood regulation.
Uniqueness
Dopamine is unique in its specific role in the reward and pleasure centers of the brain. Unlike norepinephrine and epinephrine, which are more involved in the body’s stress response, dopamine is primarily associated with feelings of pleasure and motivation. Its distinct receptor subtypes also contribute to its unique physiological effects.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-(1-aminoethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3 |
InChIキー |
CIMLGYQRAUWPCM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
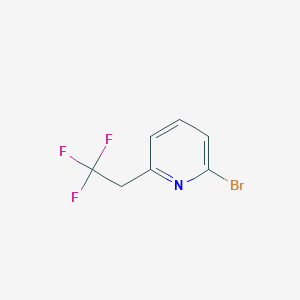
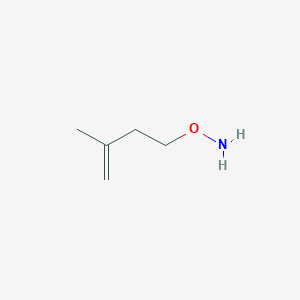
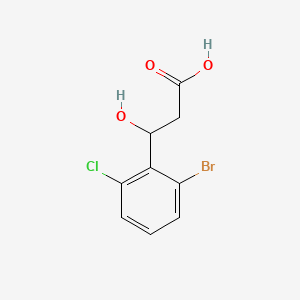
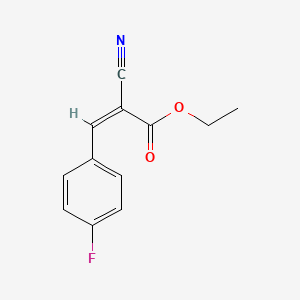
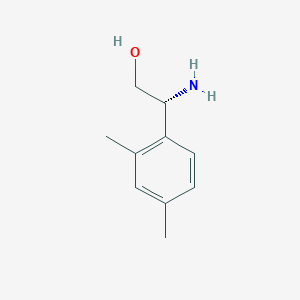
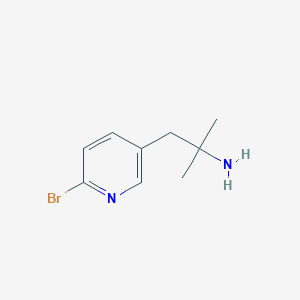

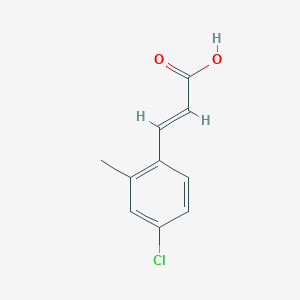
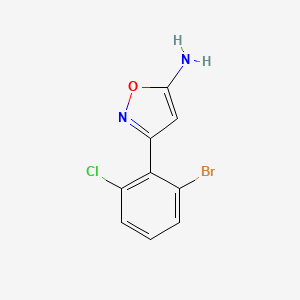
![(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13544802.png)
